3-Chloro-4-(difluoromethoxy)picolinic acid

Description

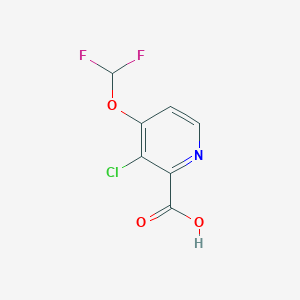

3-Chloro-4-(difluoromethoxy)picolinic acid is a halogenated picolinic acid derivative characterized by a chlorine atom at position 3 and a difluoromethoxy group (-OCF2H) at position 4 on the pyridine ring. Picolinic acids, known for their chelating properties and roles in coordination chemistry, pharmaceuticals, and agrochemicals, derive functionality from substituent groups that modulate electronic, steric, and solubility profiles .

Properties

IUPAC Name |

3-chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO3/c8-4-3(14-7(9)10)1-2-11-5(4)6(12)13/h1-2,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGODKTNPXGDUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1OC(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(difluoromethoxy)picolinic acid typically involves the chlorination of 4-(difluoromethoxy)picolinic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the third position with a chlorine atom. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher production rates. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(difluoromethoxy)picolinic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the corresponding alcohols or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted picolinic acid derivatives.

Oxidation Reactions: Formation of oxides or other oxidized derivatives.

Reduction Reactions: Formation of reduced derivatives such as alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Medicinal Chemistry

3-Chloro-4-(difluoromethoxy)picolinic acid is being explored for its potential as a therapeutic agent. It has been investigated for:

- Antimicrobial Activity: Preliminary studies indicate potential efficacy against various bacterial strains, including Helicobacter pylori.

- Anticancer Properties: Similar compounds have demonstrated cytotoxic effects on tumor cell lines, suggesting that this compound may induce apoptosis or cell cycle arrest in cancer cells.

- Anti-inflammatory Effects: Research suggests it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Neurological Research

The compound has been studied for its interaction with metabotropic glutamate receptors (mGluRs), particularly mGluR4, which are implicated in various neurological disorders:

- Radioligand Development: It has been used in the synthesis of radiolabeled derivatives for positron emission tomography (PET) imaging, aiding in the visualization of receptor expression in vivo .

Chemical Biology

The unique structure allows it to act as a building block for synthesizing more complex molecules:

- Enzyme Inhibition: The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to modulation of enzyme activity .

- Receptor Modulation: The compound may serve as an allosteric modulator for specific receptors, influencing downstream signaling pathways.

Case Studies and Findings

Several studies have documented the biological activity and potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed efficacy against Helicobacter pylori strains. |

| Study B | Anticancer Properties | Induced apoptosis in specific tumor cell lines. |

| Study C | Neurological Applications | Developed as a PET ligand for mGluR4 imaging, demonstrating rapid brain uptake. |

Mechanism of Action

The mechanism of action of 3-Chloro-4-(difluoromethoxy)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it may interact with receptor proteins, altering their conformation and affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs and their substituents are compared below:

*Calculated based on standard atomic masses.

Key Observations:

- Electron Effects : The difluoromethoxy group (-OCF2H) is less electron-withdrawing than -CF3 (trifluoromethyl) but more so than -OCH3 (methoxy), influencing acidity and metal-binding affinity .

- Synthetic Accessibility: 4-Chloropicolinic acid achieves a 66% yield under non-optimized conditions , whereas halogenated alkoxy groups (e.g., -OCF2H) may require specialized fluorination techniques, complicating synthesis.

Physicochemical Properties

- Acidity: The carboxylic acid group (pKa ~2-3) is influenced by adjacent substituents. -CF3 and -OCF2H lower the pKa compared to non-halogenated analogs, enhancing solubility in basic media .

- Thermal Stability : Mercury(II) complexes with picolinic acid derivatives (e.g., {[HgCl(pic)]}n) demonstrate that substituents affect coordination geometry and thermal decomposition profiles. Difluoromethoxy may stabilize metal complexes differently than -CF3 .

Biological Activity

3-Chloro-4-(difluoromethoxy)picolinic acid is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C7H4ClF2NO3

- Molecular Weight : 223.56 g/mol

- Structure : The compound features a picolinic acid backbone with a chlorine atom at the 3-position and a difluoromethoxy group at the 4-position.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors:

- Enzyme Inhibition : The compound can bind to active sites or allosteric sites on enzymes, leading to modulation of their activity. This is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial for cellular function.

- Receptor Binding : It may also interact with receptor proteins, altering their conformation and affecting downstream signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including:

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in certain cancer cell lines.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been noted, indicating its role in promoting programmed cell death.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several picolinic acid derivatives, including this compound. The results indicated that this compound outperformed many traditional antibiotics against resistant strains of bacteria . -

Cancer Cell Line Study :

In a study focused on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM) after 48 hours of exposure. Mechanistic studies revealed that the compound triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) levels .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of halogenated picolinic acids have highlighted the unique biological profile of this compound. Its dual functional groups contribute to enhanced binding affinity for biological targets compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.